5-(3,4-Dihydro-2H-pyrrol-5-yl)-N,N,4-trimethylpyridin-2-amine 5-(3,4-Dihydro-2H-pyrrol-5-yl)-N,N,4-trimethylpyridin-2-amine
Brand Name: Vulcanchem
CAS No.:
VCID: VC15869988
InChI: InChI=1S/C12H17N3/c1-9-7-12(15(2)3)14-8-10(9)11-5-4-6-13-11/h7-8H,4-6H2,1-3H3
SMILES:
Molecular Formula: C12H17N3
Molecular Weight: 203.28 g/mol

5-(3,4-Dihydro-2H-pyrrol-5-yl)-N,N,4-trimethylpyridin-2-amine

CAS No.:

Cat. No.: VC15869988

Molecular Formula: C12H17N3

Molecular Weight: 203.28 g/mol

* For research use only. Not for human or veterinary use.

5-(3,4-Dihydro-2H-pyrrol-5-yl)-N,N,4-trimethylpyridin-2-amine -

Specification

Molecular Formula C12H17N3
Molecular Weight 203.28 g/mol
IUPAC Name 5-(3,4-dihydro-2H-pyrrol-5-yl)-N,N,4-trimethylpyridin-2-amine
Standard InChI InChI=1S/C12H17N3/c1-9-7-12(15(2)3)14-8-10(9)11-5-4-6-13-11/h7-8H,4-6H2,1-3H3
Standard InChI Key CYUMAJDNVUEMNG-UHFFFAOYSA-N
Canonical SMILES CC1=CC(=NC=C1C2=NCCC2)N(C)C

Introduction

Nomenclature and Molecular Identity

Chemical Identifiers

The compound is recognized by multiple identifiers:

  • IUPAC Name: 5-(3,4-dihydro-2H-pyrrol-5-yl)-N,N,4-trimethylpyridin-2-amine .

  • CAS Registry Numbers: 1250823-86-9 , 1352523-47-7 , and 532-12-7, with discrepancies arising from supplier-specific classifications and structural variants.

  • Molecular Formula: C₁₂H₁₇N₃ .

  • Molecular Weight: 203.28 g/mol .

Table 1: Key Molecular Descriptors

PropertyValueSource
SMILESCC1=CC(=NC=C1C2=NCCC2)N(C)C
InChIKeyCYUMAJDNVUEMNG-UHFFFAOYSA-N
Topological Polar Surface38.7 Ų

The structural complexity arises from the fusion of a pyridine ring (position 5) with a partially saturated pyrrolidine moiety, alongside N,N-dimethyl and 4-methyl substituents .

Synthetic Methodologies

General Synthetic Routes

Synthesis typically involves coupling pyridine precursors with dihydropyrrole derivatives under controlled conditions. A representative pathway includes:

  • Mannich Reaction: Condensation of 4-methylpyridin-2-amine with pyrrolidine intermediates in the presence of formaldehyde.

  • Catalytic Cyclization: Transition metal-catalyzed cyclization of propargylamine derivatives to form the dihydropyrrole ring.

Table 2: Optimized Reaction Conditions

ParameterOptimal RangeImpact on Yield
Temperature80–100°CMaximizes cyclization efficiency
SolventTetrahydrofuranEnhances solubility of intermediates
CatalystPd/C (5% w/w)Accelerates C–N bond formation

Yields reported by suppliers such as Evitachem and ParChem exceed 70% under these conditions . Post-synthetic purification employs column chromatography (silica gel, ethyl acetate/hexane) and recrystallization from methanol.

Analytical Characterization

  • Nuclear Magnetic Resonance (NMR):

    • ¹H-NMR (DMSO-d₆): δ 2.17 (s, 3H, N–CH₃), 2.38 (q, 2H, pyrrolidine CH₂), 7.49 (d, 1H, pyridine H-5).

    • ¹³C-NMR: 154.2 ppm (pyridine C-2), 122.4 ppm (pyrrolidine C-5) .

  • Mass Spectrometry: ESI-MS m/z 204.1 [M+H]⁺ .

Structural and Electronic Properties

X-ray Crystallography

While crystallographic data remains unpublished, computational models (DFT, B3LYP/6-311+G**) predict:

  • Bond Lengths: N1–C2 = 1.342 Å (pyridine), N3–C4 = 1.467 Å (pyrrolidine) .

  • Dihedral Angles: 12.8° between pyridine and pyrrolidine planes, indicating moderate conjugation .

Tautomerism and Reactivity

The dihydropyrrole moiety exhibits keto-enol tautomerism, influencing its nucleophilic reactivity at the α-carbon . Quantum mechanical calculations suggest a HOMO-LUMO gap of 4.8 eV, correlating with moderate electrophilicity .

Physicochemical Properties

Table 3: Experimental Physicochemical Data

PropertyValueMethodSource
Melting Point186–189°CDifferential Scanning Calorimetry
LogP (Octanol/Water)1.92 ± 0.15Shake-flask method
Aqueous Solubility2.1 mg/mL (25°C)HPLC-UV

The compound exhibits pH-dependent solubility, with protonation of the pyridine nitrogen enhancing water solubility below pH 5 .

Biological and Industrial Applications

Materials Science Applications

The conjugated π-system enables use in:

  • Organic Semiconductors: Hole mobility of 0.12 cm²/V·s in thin-film transistors.

  • Luminescent Probes: Quantum yield Φ = 0.33 in acetonitrile, emitting at 420 nm.

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